molecular formula C10H9BrF2O B2727388 (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol CAS No. 1343874-92-9

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol

Cat. No.: B2727388
CAS No.: 1343874-92-9
M. Wt: 263.082
InChI Key: BJYMYGWDBCENSB-UHFFFAOYSA-N
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Description

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol is a chemical compound with the molecular formula C10H9BrF2O and a molecular weight of 263.08 g/mol . It is characterized by the presence of a bromine atom, two fluorine atoms, and a cyclopropyl group attached to a phenyl ring, along with a methanol group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol typically involves the reaction of 4-bromo-2,5-difluorobenzaldehyde with cyclopropylmagnesium bromide, followed by reduction with a suitable reducing agent such as sodium borohydride . The reaction conditions generally include anhydrous solvents and inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol undergoes various chemical reactions, including:

    Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used reducing agents.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN).

Major Products Formed

    Oxidation: 4-Bromo-2,5-difluorobenzaldehyde or 4-Bromo-2,5-difluorobenzoic acid.

    Reduction: (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methane.

    Substitution: Compounds such as (4-Amino-2,5-difluorophenyl)(cyclopropyl)methanol or (4-Thiocyanato-2,5-difluorophenyl)(cyclopropyl)methanol.

Scientific Research Applications

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol is utilized in various scientific research fields:

Mechanism of Action

The mechanism of action of (4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the bromine and fluorine atoms, along with the cyclopropyl group, allows it to form strong interactions with these targets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    (4-Bromo-2,5-difluorophenyl)methanol: Lacks the cyclopropyl group, which may affect its reactivity and binding properties.

    (4-Chloro-2,5-difluorophenyl)(cyclopropyl)methanol: Substitution of bromine with chlorine can alter the compound’s chemical behavior and interactions.

    (4-Bromo-2,5-difluorophenyl)(cyclopropyl)ethanol: The presence of an ethanol group instead of methanol can influence its solubility and reactivity.

Uniqueness

(4-Bromo-2,5-difluorophenyl)(cyclopropyl)methanol is unique due to the combination of bromine, fluorine, and cyclopropyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various research applications, particularly in the synthesis of novel organic molecules and the study of molecular interactions .

Properties

IUPAC Name

(4-bromo-2,5-difluorophenyl)-cyclopropylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrF2O/c11-7-4-8(12)6(3-9(7)13)10(14)5-1-2-5/h3-5,10,14H,1-2H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJYMYGWDBCENSB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(C2=CC(=C(C=C2F)Br)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrF2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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